molecular formula C16H15FN6S B2537002 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2380191-41-1

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2537002
CAS No.: 2380191-41-1
M. Wt: 342.4
InChI Key: YGBNRJJWHBOJEL-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that contains pyridazine, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and thiophene groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline

Uniqueness

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to its specific combination of pyridazine, piperazine, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6S/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBNRJJWHBOJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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